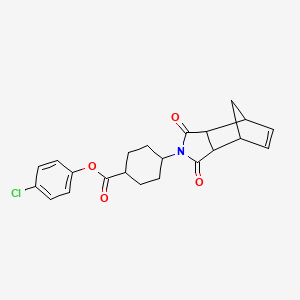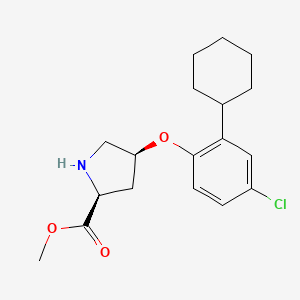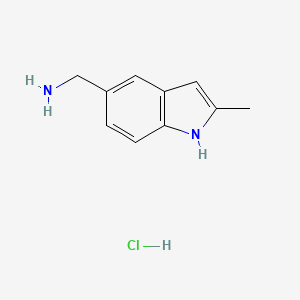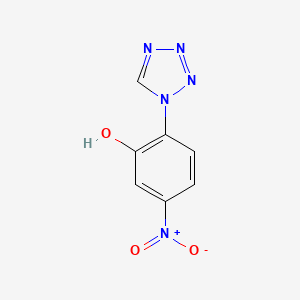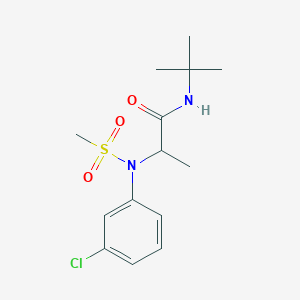
N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylamine, 3-chlorobenzaldehyde, and methylsulfonyl chloride.
Formation of Intermediate: The initial step involves the reaction of tert-butylamine with 3-chlorobenzaldehyde to form an imine intermediate.
Sulfonylation: The imine intermediate is then reacted with methylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with cellular pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)valinamide
Uniqueness
N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific structural features, such as the presence of the tert-butyl group and the methylsulfonyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21ClN2O3S |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-tert-butyl-2-(3-chloro-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C14H21ClN2O3S/c1-10(13(18)16-14(2,3)4)17(21(5,19)20)12-8-6-7-11(15)9-12/h6-10H,1-5H3,(H,16,18) |
InChI Key |
XAMGGRBNXYNJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12474381.png)
![N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12474386.png)
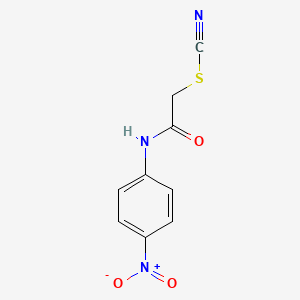
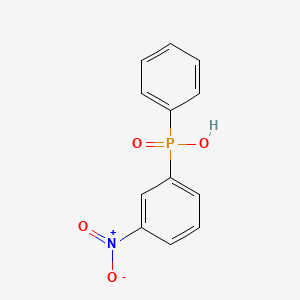
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide](/img/structure/B12474396.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12474404.png)
![N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12474425.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B12474434.png)
![phenyl 2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12474436.png)
